molecular formula C8H9N3S B15071178 3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine CAS No. 7321-99-5

3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B15071178
CAS No.: 7321-99-5
M. Wt: 179.24 g/mol
InChI Key: FPESFSSXBUOKMT-UHFFFAOYSA-N
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Description

3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization to form the imidazo[4,5-c]pyridine core can be facilitated by using strong acids or bases as catalysts under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of environmentally benign solvents and reagents is often preferred to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of nitrogen and sulfur atoms within the imidazo[4,5-c]pyridine framework. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

CAS No.

7321-99-5

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-methyl-2-methylsulfanylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3S/c1-11-7-5-9-4-3-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

FPESFSSXBUOKMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1SC

Origin of Product

United States

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